molecular formula C10H9NO3 B1603042 Methyl 3-cyano-2-methoxybenzoate CAS No. 406938-72-5

Methyl 3-cyano-2-methoxybenzoate

Cat. No.: B1603042
CAS No.: 406938-72-5
M. Wt: 191.18 g/mol
InChI Key: LOKKQGJLHMQLES-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-methoxybenzoate is an organic compound with the molecular formula C10H9NO3 It is a derivative of benzoic acid, featuring a cyano group at the third position and a methoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyano-2-methoxybenzoate can be synthesized through various methods. One common approach involves the esterification of 3-cyano-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyano-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed:

    Amides: Formed from nucleophilic substitution with amines.

    Amines: Formed from the reduction of the cyano group.

    Carboxylic Acids: Formed from the hydrolysis of the ester group.

Scientific Research Applications

Methyl 3-cyano-2-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of drugs due to its functional groups that can be modified to enhance biological activity.

    Material Science: Used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-methoxybenzoate depends on its functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and methanol. These reactions can be exploited in various synthetic pathways to achieve desired chemical transformations.

Comparison with Similar Compounds

    Methyl 3-cyano-4-methoxybenzoate: Similar structure but with the methoxy group at the fourth position.

    Methyl 3-cyano-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: Methyl 3-cyano-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it can undergo. The presence of both a cyano and a methoxy group on the benzene ring provides a versatile platform for further chemical modifications.

Properties

IUPAC Name

methyl 3-cyano-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKKQGJLHMQLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625016
Record name Methyl 3-cyano-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406938-72-5
Record name Methyl 3-cyano-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-CYANO-2-METHOXYBNEZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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